molecular formula C4H8N2S4 B1226977 Dimethylthiuram Disulfide CAS No. 2438-90-6

Dimethylthiuram Disulfide

Cat. No. B1226977
CAS RN: 2438-90-6
M. Wt: 212.4 g/mol
InChI Key: JPVRJMGCWMBVMY-UHFFFAOYSA-N
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Description

Dimethylthiuram Disulfide belongs to a class of organosulfur compounds with the formula (R2NCSS)2. They are disulfides obtained by oxidation of the dithiocarbamates . These compounds are used in sulfur vulcanization of rubber as well as in the manufacture of pesticides and drugs .


Synthesis Analysis

Dimethylthiuram Disulfide (DTD) has been developed as a new and efficient sulfur-transfer reagent for automated synthesis of phosphorothioate oligonucleotides using phosphoramidite chemistry . The traditional four-step automated oligonucleotide synthesis has been compressed to a three-step protocol using DTD .


Molecular Structure Analysis

Dimethylthiuram Disulfide contains total 17 bond(s); 9 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 2 (thio-) carbamate(s) (aliphatic), and 1 disulfide(s) .


Chemical Reactions Analysis

Thiuram disulfides react with Grignard reagents to give esters of dithiocarbamic acid . They can be reduced to dithiocarbamates . Treatment of a thiuram disulfide with triphenylphosphine, or with cyanide salts, yields the corresponding thiuram sulfide .


Physical And Chemical Properties Analysis

The compounds feature planar dithiocarbamate subunits and are linked by an S−S bond of 2.00 Å. The C(S)−N bond is short (1.33 Å), indicative of multiple bonding .

Scientific Research Applications

1. Oligonucleotide Synthesis

Dimethylthiuram disulfide (DTD) is utilized as an efficient thiolation reagent in the automated synthesis of oligonucleotides using phosphoramidite chemistry. This process involves simultaneous thiolation and capping, achieved by mixing DTD with a capping solution. This approach has demonstrated significant reductions in solvent consumption and synthesis time, allowing for large-scale synthesis of phosphorothioate oligonucleotides with excellent yield and purity (Song, Wang, & Sanghvi, 2003).

2. Hydrogel Fabrication for Drug Delivery

DTD plays a role in the formation of hydrogels for drug delivery. In a study exploring hyaluronic acid thiol modified injectable hydrogels, DMSO, a solvent for various anticancer drugs, participates in a disulfide bond crosslink with sulfhydryl-modified hyaluronic acid molecules to form the hydrogel. This method enables effective loading of drugs into the hydrogel's porous structure for sustained release, beneficial for chemotherapeutics and cancer treatment (Xu et al., 2020).

3. Soil Fumigation and Disease Control

Dimethyl disulfide (DMDS) is recognized as a potential alternative to methyl bromide for soil fumigation, controlling soil-borne diseases. Research on DMDS in soil demonstrates that its degradation is influenced by soil pH, organic matter content, temperature, moisture, and application dose. This information is crucial for environmental safety assessments of DMDS in agricultural applications (Han et al., 2018).

4. Analysis in Food Using Electrochemical Detection

In the field of analytical chemistry, gold nanoparticles modified screen-printed carbon electrodes have been developed for the analysis of thiram, disulfiram, and their derivatives in food. This method, employing ultra-high-performance liquid chromatography with electrochemical detection, allows for the rapid, selective, and highly sensitive determination of these compounds, demonstrating the versatility of DTD in analytical applications (Charoenkitamorn, Chailapakul, & Siangproh, 2015).

5. Synthesis of Organic Sulfur Compounds

DTD is used in the synthesis of thiuram disulfides, which are important in various applications, including medicine and industry. For example, thiuram disulfides are used in treating chronic alcoholism and in rubber processing. The synthesis of thiuram disulfide based on 2-amino-4-phenylthiazole demonstrates the diverse applications of thiuram disulfides in pharmacology and industry (Kenzhetaeva & Abulyaissova, 2013).

6. Cancer Research and Chemotherapy

Research on organosulfur compounds, including dimethyl sulfides like DTD, has shown their potential in inducing apoptosis in cancer cells. For instance, studies on dimethyl sulfides in human leukemia cells reveal their role in apoptosis induction via ROS production and caspase-3 activation, highlighting their potential in cancer research and chemotherapy (Zhang et al., 2008).

Safety And Hazards

Dimethylthiuram Disulfide is flammable, harmful if swallowed, toxic if inhaled, irritating to eyes and respiratory tract, sensitising for the skin and very toxic to aquatic fauna with long-lasting effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The development of a dynamic chemistry toolbox to endow materials dynamic behavior has been key to the rational design of future smart materials . The rise of supramolecular and dynamic covalent chemistry offers many approaches to the construction of dynamic polymers and materials that can adapt, respond, repair, and recycle .

properties

IUPAC Name

methylcarbamothioylsulfanyl N-methylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S4/c1-5-3(7)9-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVRJMGCWMBVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)SSC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947240
Record name {Disulfanediylbis[(sulfanylmethanylylidene)azanylylidene]}dimethane
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Molecular Weight

212.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylthiuram Disulfide

CAS RN

2438-90-6
Record name Dimethylthiuram disulfide
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Record name Dimethylthiuram disulfide
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Record name {Disulfanediylbis[(sulfanylmethanylylidene)azanylylidene]}dimethane
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Record name N,N'-dimethylthioperoxydicarbamic acid
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Record name DIMETHYLTHIURAM DISULFIDE
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Synthesis routes and methods

Procedure details

In a 4-litter bottle equipped with a mechanical stirrer, sodium hydroxide (80 g, 2 mol) was dissolved in water (500 mL) and the solution was cooled to 0° C. (ice-water bath). THF (200 mL), methylamine (40% in water, 170 mL, 2 mol) and carbon disulfide (120 mL, 2 mol) were added and the mixture as stirred at 0° C. for 30 minutes. Crushed ice (1.5 kg) was added, followed by glacial acetic acid (300 mL). Hydrogen peroxide (30%, 100 mL, 1 mol) was added dropwise over 10 minutes with temperature maintained below 50° C. by adding ice with stirring. Hexanes (or heptane) (800 mL) was added and the mixture was stirred for another 30 minutes in an ice-water bath. The mixture was filtered and washed with aqueous trichloroacetic acid (2%, 5×200 mL) and hexanes (or heptane) (2×200 mL). The product was dried in air for 1 day to a constant weight to give an off-white solid (205.8, yield: 97%). M.p. 98-100° C. (dec.)
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethylthiuram Disulfide
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Dimethylthiuram Disulfide
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Dimethylthiuram Disulfide
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Dimethylthiuram Disulfide
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Dimethylthiuram Disulfide
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Dimethylthiuram Disulfide

Citations

For This Compound
70
Citations
L Field, JD Buckman - The Journal of Organic Chemistry, 1968 - ACS Publications
… N,N'dimethylthiuram disulfide (fromiodine oxidation of 2),27 mp 95.5100 dec (lit.27 mp101.5-102); thiuram disulfide (by oxidation of a solution of 3 in the presence of 1 equiv of 0.45 N …
Number of citations: 28 pubs.acs.org
C Corredor, FP Tomasella, J Young - Journal of Chromatography A, 2009 - Elsevier
… In this paper we report a sensitive HPLC method for the analysis of N,N,N′,N′-dimethylthiuram disulfide (TMTD), N,N,N′,N′-dibutylthiuram disulfide (TBTD) and their disulfide …
Number of citations: 18 www.sciencedirect.com
K Charoenkitamorn, O Chailapakul, W Siangproh - Talanta, 2015 - Elsevier
… ,N’-dimethylthiuram disulfide (… dimethylthiuram disulfide can also use to monitor thiram and disulfiram in samples. Therefore, the detection of N, N-diethyl-N’, N’-dimethylthiuram disulfide …
Number of citations: 53 www.sciencedirect.com
JE Elson - 1965 - ir.library.oregonstate.edu
… N, N'- dimethylthiuram disulfide was highly fungitoxic and along with sodium trithiocarbonate, 2, 4-dimethyl- 1, 2, 4- thiadiazolidine 3, 5- dithione and 4- methyl -5- methylimino -1, 2, 4- …
Number of citations: 10 ir.library.oregonstate.edu
Q Song, Z Wang, YS Sanghvi - Nucleosides, Nucleotides and …, 2003 - Taylor & Francis
… Dimethylthiuram disulfide (DTD) has been developed as an efficient thiolation reagent during … is cheap and user friendly led us to dimethylthiuram disulfide (DTD) as a reagent of choice. …
Number of citations: 30 www.tandfonline.com
KH Domsch, ME Corden - Archiv für Mikrobiologie, 1973 - Springer
… sulfate solutions of low toxicity, when combined with NaMDC solutions of low toxicity, yielded a highly toxic mixture with an UV spectrum similar to that of dimethylthiuram disulfide, a …
Number of citations: 3 link.springer.com
AD Cummings, HE Simmons - Industrial & Engineering Chemistry, 1928 - ACS Publications
ALTHOUGH much has been done on accelerators, in such a vast field there is always room for additional work, particularly if, as Whitby predicts, 2 ultra-accelerators will be the main …
Number of citations: 15 pubs.acs.org
IV Basalov, DM Lyubov, GK Fukin, AV Cherkasov… - …, 2013 - ACS Publications
… (4c) The reaction with the milder oxidant N,N′-dimethylthiuram disulfide occurred without H 2 evolution, but regardless of the reagent ratio the bis(dithiocarbamato)amidinato Yb(III) …
Number of citations: 49 pubs.acs.org
AD Cummings, HE Simmons - Rubber Chemistry and …, 1929 - meridian.allenpress.com
… ss the other thiurams, the dimethylthiuram disulfide showed almost no activity, whereas the … Dimethylthiuramdisulfide was heated on the steam bath and in an air bath, alone; mixed …
Number of citations: 2 meridian.allenpress.com
C Fernandez, AJ Reviejo, LM Polo, JM Pingarron - Talanta, 1996 - Elsevier
The suitability of composite graphite-poly(tetrafluoroethylene) (Teflon) electrodes as amperometric indicator electrodes in HPLC detection is demonstrated. The determination of the …
Number of citations: 61 www.sciencedirect.com

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